Ethyl 2-cyano-3-(3-pyridinyl)acrylate
Overview
Description
Ethyl 2-cyano-3-(3-pyridinyl)acrylate is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines
Ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate, a derivative of Ethyl 2-cyano-3-(3-pyridinyl)acrylate, has been utilized in the synthesis of novel polyfunctional pyrazolyl-substituted monocyclic pyridines and other fused pyridines through one-pot reactions. These substances are pivotal in the field of heterocyclic chemistry, used in various industrial and pharmaceutical applications (Latif, Rady & Döupp, 2003).
2. Production of 3-cyano-4-pyrenyl-6-substituted-2-pyridone Derivatives
The compound has been instrumental in creating 3-cyano-4-pyrenyl-6-substituted-2-pyridone derivatives, essential in the field of dyes and pigments due to their unique fluorescence and color parameters. These derivatives have potential applications in materials science, especially in the development of fluorescent materials and sensors (Chen & Wang, 1995).
3. Aldol Condensation in Ethyl Acetate and Formaldehyde
Ethyl acrylate (EA) synthesis through aldol condensation of ethyl acetate with formaldehyde involves this compound. This process is vital in the production of EA, a significant monomer for polymer industries, showcasing the compound's role in industrial chemistry (Sararuk et al., 2017).
4. Chemoselective Synthesis of Polysubstituted Pyrroles and Tetrahydropyridines
In a catalyst-free, solvent-free environment, this compound is used in the synthesis of polysubstituted pyrroles and tetrahydropyridines. This showcases its application in green chemistry, providing an environmentally friendly approach to synthesizing important chemical compounds (Dhinakaran, Padmini & Bhuvanesh, 2016).
5. Non-Linear Optical (NLO) Response Studies
The compound has been characterized for its non-linear optical properties, which are significant in the field of photonics and telecommunications. Its high first hyperpolarizability indicates its potential in developing NLO materials, which are critical in optical signal processing and telecommunication (Rawat & Singh, 2015).
6. Synthesis of Poly(ethyl cyanoacrylate)
This compound's polymerization to form Poly(ethyl cyanoacrylate) has been explored, especially in understanding its degradability and degradation mechanisms. Such polymers are significant in medical applications like surgical adhesives and drug delivery systems (Han, Kim & Liu, 2008).
7. Diradical Polymerization Studies
Its role in initiating diradical polymerization of acrylonitrile, a process significant in polymer science for producing high-performance polymers, has been studied, providing insights into polymer chemistry and materials science (Li, Willis, Padías & Hall, 1991).
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-6,8H,2H2,1H3/b10-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMBXBIFKMYOLF-UXBLZVDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CN=CC=C1)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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